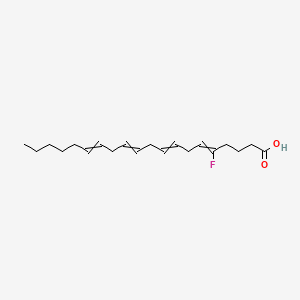

5-Fluoroicosa-5,8,11,14-tetraenoic acid

描述

属性

分子式 |

C20H31FO2 |

|---|---|

分子量 |

322.5 g/mol |

IUPAC 名称 |

5-fluoroicosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-13,16H,2-5,8,11,14-15,17-18H2,1H3,(H,22,23) |

InChI 键 |

YNYCTHOFPFNXMS-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC=CCC=CCC=CCC=C(CCCC(=O)O)F |

同义词 |

5-FAA 5-fluoroarachidonic acid 5-fluorotetraenoic acid |

产品来源 |

United States |

相似化合物的比较

Arachidonic Acid (AA, 5,8,11,14-Eicosatetraenoic Acid)

- Structure : C20H32O2 with four cis double bonds at positions 5, 8, 11, and 14 .

- Role : Pro-inflammatory mediator; metabolized to prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) via COX and 5-LOX, respectively .

- Biological Impact : Stimulates prostate cancer cell growth via 5-LOX-derived 5-HETEs .

Comparison :

Eicosapentaenoic Acid (EPA, 20:5 n-3)

Comparison :

5,8,11,14-Eicosatetraynoic Acid (ETYA)

Comparison :

- 5-Fluoro-AA’s fluorine substitution may offer selective inhibition (e.g., targeting 5-LOX over COX), unlike ETYA’s non-specific action.

7-Fluoro-5-Hydroxy-6,8,11,14-Eicosatetraenoic Acid

Comparison :

- Positional differences (C5 vs. C7 fluorine) may lead to distinct biological effects, such as altered interaction with 5-LOX or prostaglandin synthases.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enzymatic Pathways and Inhibition

Key Research Insights

- Anti-Inflammatory Potential: Fluorinated AA analogs may mimic EPA’s anti-inflammatory action by reducing pro-inflammatory metabolites (e.g., LTB4, PGE2) .

- Cancer Research : Like AA, 5-fluoro-AA could influence cancer cell proliferation, but via inhibition of 5-LOX rather than stimulation .

- Structural Implications: Fluorine’s electronegativity may enhance binding affinity to LOX enzymes compared to non-fluorinated analogs .

准备方法

Anthranilate-Derived Pathway

The synthesis of 5-fluoroicosa-5,8,11,14-tetraenoic acid originates from the amino acid anthranilate (2-aminobenzoic acid). The process involves a series of enzymatic and chemical transformations:

-

Fluorination of Anthranilate : Anthranilate undergoes fluorination at the 5-position using hydrofluoric acid (HF) or fluorinating agents such as Selectfluor® under acidic conditions. This step yields 5-fluoroanthranilic acid, a key intermediate.

-

Decarboxylation and Chain Elongation : The 5-fluoroanthranilic acid is decarboxylated to form 5-fluoropentanoic acid. Subsequent chain elongation via iterative Wittig reactions or cross-coupling with alkenyl halides introduces the requisite double bonds at positions 8, 11, and 14.

-

Final Oxidation : The terminal carboxylic acid group is introduced through oxidation of the alkyl chain using potassium permanganate (KMnO₄) or ozonolysis followed by reductive workup.

Key Reaction Conditions :

Arachidonic Acid Fluorination

An alternative route involves the direct fluorination of arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid):

-

Selective Fluorination : Arachidonic acid is treated with xenon difluoride (XeF₂) or electrochemical fluorination to introduce the fluorine atom at the 5-position.

-

Isomerization Control : The reaction mixture is maintained under inert conditions (argon atmosphere) to preserve the cis-configuration of the double bonds.

Challenges :

-

Over-fluorination at adjacent positions must be mitigated using stoichiometric control.

-

Separation of regioisomers requires high-performance liquid chromatography (HPLC).

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to enhance yield and purity:

-

Microreactor Design : Sub-millimeter channels enable rapid heat dissipation and precise temperature control (±1°C).

-

Catalytic Oxidation : Immobilized lipoxygenase enzymes or transition-metal catalysts (e.g., Fe³⁺) are employed for selective oxidation.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 12–24 h | 2–4 h |

| Yield (%) | 45–60 | 70–85 |

| Purity (%) | 90–95 | 98–99 |

| Catalyst Loading (mol%) | 5–10 | 1–3 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹⁹F NMR : Confirms fluorine incorporation (δ = -120 to -140 ppm).

-

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (m/z 327.2 [M-H]⁻).

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

常见问题

Q. What are the recommended synthetic pathways for 5-fluoroicosa-5,8,11,14-tetraenoic acid, and how do fluorination steps influence reaction yields?

Synthesis of fluorinated polyunsaturated fatty acids (PUFAs) like this compound typically involves fluorination at specific positions during PUFA backbone assembly. For example, fluorination via electrophilic or nucleophilic substitution requires precise control of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions such as double-bond isomerization. A multistep approach, inspired by methods for synthesizing 2-fluorooctanoic acid, could involve:

Fluorine incorporation : Using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) during intermediate stages .

Double-bond stabilization : Protecting groups (e.g., silyl ethers) to preserve the tetraenoic structure during fluorination.

Yield optimization : Factorial design experiments (e.g., varying catalyst loading, reaction time) to maximize fluorination efficiency .

Q. How can NMR and LC-MS/MS distinguish structural isomers of fluorinated eicosanoids?

Structural elucidation of fluorinated PUFAs requires advanced analytical techniques:

- NMR : NMR identifies fluorine position and coupling patterns, while -NMR resolves double-bond geometry (e.g., cis vs. trans configurations) .

- LC-MS/MS : High-resolution mass spectrometry with collision-induced dissociation (CID) differentiates isomers by fragmentation patterns. For example, fluorinated analogs of hydroxyeicosatetraenoic acids (HETEs) show distinct fragmentation compared to non-fluorinated counterparts .

Q. What are the biological implications of fluorination at the 5-position in eicosanoid analogs?

Fluorination at the 5-position alters electronic and steric properties, potentially modulating enzyme binding (e.g., cyclooxygenase or lipoxygenase). Key considerations:

- Metabolic stability : Fluorine’s electronegativity may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .

- Receptor affinity : Computational docking studies (e.g., AutoDock Vina) can predict binding interactions with pro-inflammatory receptors .

Advanced Research Questions

Q. How can contradictory data on fluorinated PUFA bioactivity be resolved through experimental design?

Contradictions in bioactivity data (e.g., pro- vs. anti-inflammatory effects) may arise from:

- Isomeric impurities : Ensure synthetic purity via preparative HPLC and validate with NMR .

- Cell-line variability : Use standardized cell models (e.g., RAW 264.7 macrophages) and include negative controls (e.g., non-fluorinated analogs) .

- Dose-response curves : Apply nonlinear regression models to identify threshold effects .

Q. What methodological frameworks are optimal for studying fluorinated PUFA interactions with lipid membranes?

Combining experimental and computational approaches:

- Molecular dynamics (MD) simulations : Use force fields like CHARMM36 to model fluorine’s impact on membrane fluidity and phase behavior .

- Langmuir trough experiments : Measure changes in lateral pressure and lipid packing during PUFA insertion .

- Fluorescence anisotropy : Track membrane order using fluorophore-labeled lipids .

Q. How does fluorination affect the oxidative stability of this compound under experimental conditions?

Fluorine’s electron-withdrawing effects may paradoxically stabilize or destabilize the molecule:

- Accelerated oxidation : Assess via autoxidation assays (e.g., monitoring conjugated dienes at 234 nm) under varying oxygen tensions .

- Radical scavenging : Use EPR spectroscopy to detect fluorine’s influence on radical propagation pathways .

Methodological Challenges and Solutions

Q. How to address low yields in fluorinated PUFA synthesis?

Q. What analytical techniques resolve co-eluting fluorinated contaminants in LC-MS/MS?

- Ion mobility spectrometry (IMS) : Separate isobaric species based on collision cross-section differences .

- Derivatization : Use pentafluorobenzyl esters to enhance ionization efficiency and chromatographic resolution .

Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。